Physicochemical Differentiation: Ortho-Fluorophenyl Impact on Lipophilicity vs. Phenyl Analog
The presence of the ortho-fluorine on the N1-phenyl ring of 1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one significantly modulates its lipophilicity compared to the unsubstituted phenyl analog. The target compound has a computed XLogP3-AA of 1.7 [1], whereas the direct comparator, 1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, has a higher computed XLogP3-AA of 1.9 [2]. This 0.2 log unit decrease indicates reduced lipophilicity, which can translate to improved metabolic stability and lower off-target binding to plasma proteins in drug discovery programs [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: XLogP3-AA = 1.9 |
| Quantified Difference | Δ = -0.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity often correlates with improved aqueous solubility and reduced non-specific binding, a critical differentiator for selecting a scaffold in early-stage drug discovery.
- [1] PubChem. (2025). Compound Summary for CID 136842591, 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. View Source
- [2] PubChem. (2025). Compound Summary for 1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. Note: Computed XLogP3-AA value. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
